molecular formula C7H10ClNS B3080034 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride CAS No. 108046-27-1

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride

Cat. No.: B3080034
CAS No.: 108046-27-1
M. Wt: 175.68 g/mol
InChI Key: GOBKSXRMDWEKMG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride is a sulfur-containing heterocyclic compound featuring a cyclopenta-thiophene backbone with an amine group at the 4-position. Its structural rigidity and sulfur atom contribute to unique electronic properties, enhancing interactions with biological targets such as ATP-binding domains in tyrosine kinases . While commercial availability of the free base (5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine) has been discontinued, its hydrochloride form remains relevant in research due to improved solubility and stability .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-6-1-2-7-5(6)3-4-9-7;/h3-4,6H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKSXRMDWEKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108046-27-1
Record name 4H-Cyclopenta[b]thiophen-4-amine, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108046-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps like purification through recrystallization and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: Its derivatives have been studied for their antibacterial, antifungal, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride exhibit diverse pharmacological profiles depending on substituent modifications. Below is a detailed comparison:

Key Observations

Substituent-Driven Activity: Antiproliferative Derivatives (Compounds 24, 25): The addition of pyrimidine sulfonamide (24) or triazine-phenol (25) groups enhances tyrosine kinase inhibition, mimicking gefitinib’s mechanism . These modifications increase binding affinity to ATP pockets, as evidenced by sub-40 nM IC₅₀ values. Purine Conjugates (Compound 17): Incorporation of a purine moiety shifts the target toward nucleoside pathways, suggesting antiviral or anticancer applications distinct from kinase-focused analogs .

Synthetic Versatility: Carboxamide Derivatives (8a, 3): Chloroacetamido (8a) and antipyrine-linked (3) derivatives highlight the compound’s utility in synthesizing enzyme inhibitors (e.g., falcipain-2 for malaria) or anti-inflammatory agents .

Pharmacological Targets: The parent amine hydrochloride lacks direct activity data but serves as a precursor for derivatives with validated targets (tyrosine kinases, falcipain-2).

Biological Activity

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride is a heterocyclic compound with a molecular formula of C7H10ClNSC_7H_{10}ClNS and a molecular weight of 175.68 g/mol. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology and other therapeutic areas.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity . A study involving a series of cyclopenta[c]thiophene compounds found that several derivatives showed cytotoxic effects against various human tumor cell lines, particularly leukemia cells. Among 22 tested compounds, seven demonstrated notable cytotoxicity, leading to further evaluation in vivo using xenograft models .

Table 1: Cytotoxic Activity of Cyclopenta[c]thiophene Derivatives

Compound IDCell Line TestedIC50 (μM)Activity
1fK562 (Leukemia)0.15High
3aHL-60 (Leukemia)0.20Moderate
1gMCF-7 (Breast)0.25Moderate
2bA549 (Lung)0.30Moderate

The mechanism of action for these compounds typically involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cancer cell proliferation and survival. For instance, some studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells by affecting tubulin polymerization, thereby inhibiting mitosis .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for their antibacterial , antifungal , and anti-inflammatory activities. These findings suggest a broader therapeutic potential beyond oncology.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalSignificant inhibition of fungal growth in vitro
Anti-inflammatoryReduced inflammatory markers in animal models

Case Study: Antitumor Screening

A pivotal study conducted by the National Cancer Institute evaluated the anticancer potential of cyclopenta[c]thiophene derivatives through an extensive screening panel comprising 60 human tumor cell lines. The results indicated that certain derivatives exhibited submicromolar growth inhibition across multiple cancer types, highlighting their potential as lead compounds for drug development .

Case Study: In Vivo Efficacy

Further investigations into the in vivo efficacy of selected derivatives showed promising results in murine models. For example, compound 17 , derived from similar scaffolds, demonstrated significant tumor growth reduction compared to untreated controls in xenograft models, suggesting its potential for clinical development .

Q & A

Q. What are the established synthetic routes for 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride, and how are intermediates purified?

  • Methodological Answer : A common approach involves multi-step synthesis starting with cyclopenta[b]thiophene derivatives. For example, hydroxylamine hydrochloride and sodium acetate in ethanol/water mixtures are used to form oxime intermediates, followed by cyclization with reagents like phosphorus oxychloride. Purification typically employs column chromatography (silica gel) or recrystallization using polar aprotic solvents. Intermediate characterization often relies on TLC and melting-point analysis .

Table 1 : Example Reaction Conditions from Literature

ReagentQuantity (mol)Solvent SystemTemperatureYield (%)
Hydroxylamine HCl0.02Ethanol/Water (5:1)Reflux65–75
Phosphorus oxychloride0.018DMF0–5°C82

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • UV-Vis Spectrophotometry : Oxidative coupling reactions (e.g., with 4-aminoantipyrine) can quantify amine groups, with absorbance measured at 450–550 nm .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) are used for purity assessment, calibrated against pharmacopeial standards (e.g., British Pharmacopoeia) .
  • Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometry. Discrepancies >0.3% warrant re-purification .

Advanced Research Questions

Q. How can low yields in the final cyclization step be optimized?

  • Methodological Answer : Low yields often stem from side reactions or incomplete cyclization. Strategies include:
  • Solvent Optimization : Replace DMF with dichloromethane to reduce polarity and stabilize intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Gradients : Use gradual heating (e.g., 0°C → 25°C over 2 hrs) to control exothermicity .

Q. How to resolve conflicting data between spectroscopic and elemental analysis results?

  • Methodological Answer :
  • Cross-Validation : Confirm NMR/IR spectra with computational tools (e.g., DFT simulations) to rule out tautomeric forms.
  • Repeat Combustion Analysis : Ensure sample dryness and use high-purity oxygen for combustion.
  • Mass Spectrometry : High-resolution MS (HRMS) can identify isotopic patterns inconsistent with theoretical values .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and 40–80°C for 24–72 hrs. Monitor degradation via HPLC peak area reduction.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from high-temperature data .

Q. How to design binding assays for studying interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time.
  • Radiolabeled Ligand Displacement : Use ³H-labeled analogs to quantify competitive binding in receptor-rich membranes.
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility values?

  • Methodological Answer :
  • Solvent Polymorphism Screening : Test solubility in 10+ solvents (e.g., DMSO, acetonitrile, ethyl acetate) using shake-flask methods.
  • Hansen Solubility Parameters : Calculate HSPs to identify mismatches between compound and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride

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